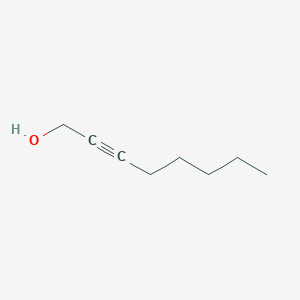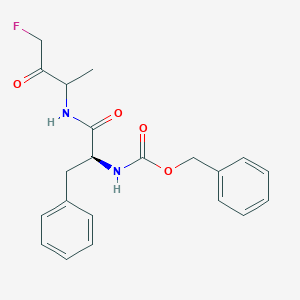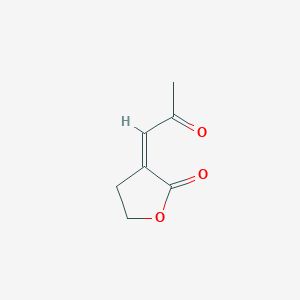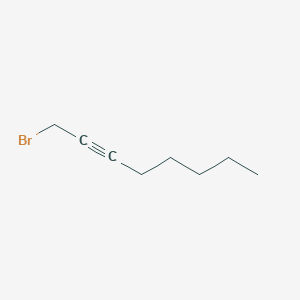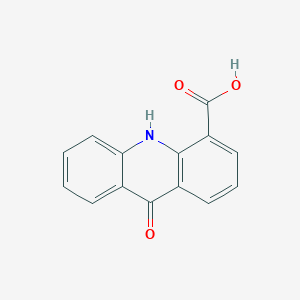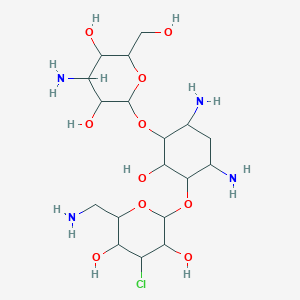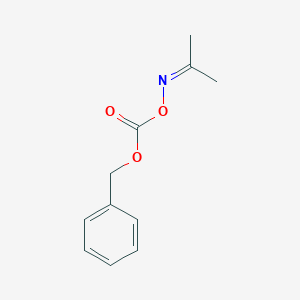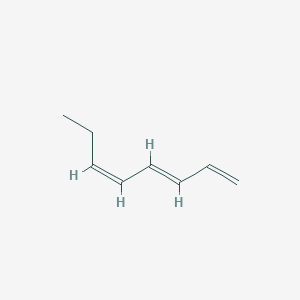![molecular formula C21H43NO4Si4 B148906 Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate CAS No. 136655-95-3](/img/structure/B148906.png)
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TSP and is a derivative of the amino acid proline. TSP is a versatile compound that can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of TSP is not fully understood. However, it is believed that TSP acts as a nucleophile in various chemical reactions, including the synthesis of complex molecules and chiral compounds. TSP is also believed to act as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids.
Biochemical And Physiological Effects
The biochemical and physiological effects of TSP are not well understood. However, studies have shown that TSP can cause irritation to the skin and eyes. In addition, TSP can cause respiratory irritation if inhaled. Therefore, it is important to handle TSP with care and follow appropriate safety protocols.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TSP in lab experiments is its versatility. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP.
Future Directions
There are several future directions for the study of TSP. One potential application of TSP is in the synthesis of chiral compounds. TSP has been shown to be an effective catalyst for the synthesis of chiral compounds, and further research could lead to the development of new and more efficient methods for the synthesis of chiral compounds. Another potential application of TSP is in the synthesis of peptides and amino acids. TSP has been used as a building block for the synthesis of peptides and amino acids, and further research could lead to the development of new and more efficient methods for the synthesis of these compounds. Finally, TSP could be used as a reagent in the synthesis of complex molecules for use in various fields, including medicine and materials science.
Conclusion:
In conclusion, TSP is a versatile compound that has potential applications in various fields of science. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP. Further research is needed to fully understand the mechanism of action of TSP and to explore its potential applications in various fields of science.
Synthesis Methods
The synthesis of TSP involves the reaction of proline with trimethylsilyl chloride, followed by the reaction of the resulting intermediate with 3,4-bis(trimethylsilyloxy)benzaldehyde. The final step involves the reaction of the intermediate with trimethylsilylamine to yield TSP. The synthesis of TSP is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
TSP has been extensively studied for its potential applications in various fields of science. In organic synthesis, TSP is commonly used as a reagent for the synthesis of complex molecules. TSP has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds. In addition, TSP has been used as a building block for the synthesis of other compounds, including peptides and amino acids.
properties
CAS RN |
136655-95-3 |
|---|---|
Product Name |
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
Molecular Formula |
C21H43NO4Si4 |
Molecular Weight |
485.9 g/mol |
IUPAC Name |
trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C21H43NO4Si4/c1-27(2,3)22-18(21(23)26-30(10,11)12)15-17-13-14-19(24-28(4,5)6)20(16-17)25-29(7,8)9/h13-14,16,18,22H,15H2,1-12H3 |
InChI Key |
SSTPUELEMUKSOG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
synonyms |
Trimethylsilyl 3-(3,4-bis[(trimethylsilyl)oxy]phenyl)-2-[(trimethylsil yl)amino]propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



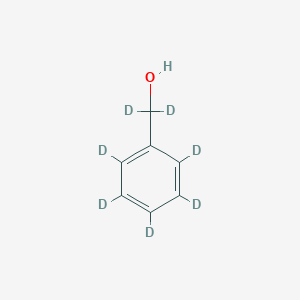
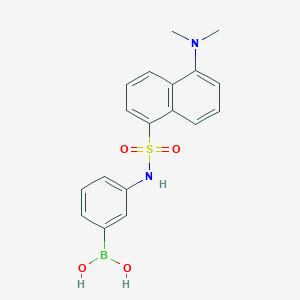
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
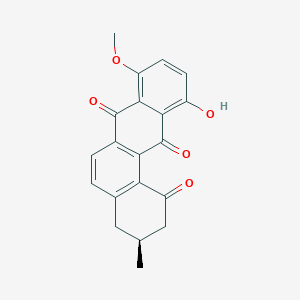
![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
